molecular formula C15H18N4O B7076665 N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide

N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide

Cat. No.: B7076665
M. Wt: 270.33 g/mol
InChI Key: XZSALAXTWOZSGL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide is an organic compound with a complex structure that includes a pyrimidine ring, a methylphenyl group, and an acetamide moiety

Properties

IUPAC Name

N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-4-6-13(7-5-12)18-15(20)11-19(2)10-14-16-8-3-9-17-14/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSALAXTWOZSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)CC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative and the methylphenyl derivative. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include methylating agents, amines, and acylating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]ethanol
  • **N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]propionamide

Uniqueness

N-(4-methylphenyl)-2-[methyl(pyrimidin-2-ylmethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

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